2-Pyrimidinecarboxaldehyde

Physical organic chemistry Reactivity prediction Schiff base formation

2‑Pyrimidinecarboxaldehyde (pyrimidine‑2‑carbaldehyde, C₅H₄N₂O, MW 108.1 g mol⁻¹) is a nitrogen‑rich heteroaromatic aldehyde that serves as a versatile intermediate in medicinal chemistry, asymmetric catalysis, and materials science. The pyrimidine ring introduces two endocyclic nitrogen atoms (positions 1 and that profoundly alter the electronic character, hydrogen‑bonding capacity, and metal‑coordination geometry relative to its single‑nitrogen pyridine‑carboxaldehyde counterparts.

Molecular Formula C5H4N2O
Molecular Weight 108.1 g/mol
CAS No. 27427-92-5
Cat. No. B1338355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrimidinecarboxaldehyde
CAS27427-92-5
Molecular FormulaC5H4N2O
Molecular Weight108.1 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C=O
InChIInChI=1S/C5H4N2O/c8-4-5-6-2-1-3-7-5/h1-4H
InChIKeyCCOXWRVWKFVFDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrimidinecarboxaldehyde (CAS 27427-92-5): Sourcing and Selection Guide for Heterocyclic Aldehyde Building Blocks


2‑Pyrimidinecarboxaldehyde (pyrimidine‑2‑carbaldehyde, C₅H₄N₂O, MW 108.1 g mol⁻¹) is a nitrogen‑rich heteroaromatic aldehyde that serves as a versatile intermediate in medicinal chemistry, asymmetric catalysis, and materials science . The pyrimidine ring introduces two endocyclic nitrogen atoms (positions 1 and 3) that profoundly alter the electronic character, hydrogen‑bonding capacity, and metal‑coordination geometry relative to its single‑nitrogen pyridine‑carboxaldehyde counterparts [1]. Its predicted pKa of –1.13 ± 0.13 reveals a markedly electron‑deficient aldehyde carbon, which governs both nucleophilic addition rates and the stability of derived Schiff bases . These intrinsic properties make 2‑pyrimidinecarboxaldehyde a starting material for pralidoxime‑class antidotes and a core scaffold in the Soai asymmetric autocatalysis system [1].

Why 2‑Pyrimidinecarboxaldehyde Cannot Be Trivially Replaced by Other Heterocyclic Aldehydes


Heterocyclic aldehydes are often treated as interchangeable “aldehyde handles,” but the aromatic core of 2‑pyrimidinecarboxaldehyde introduces a second basic nitrogen that shifts the electron density and Lewis basicity of the ring in ways that directly affect reaction kinetics, enantioselectivity, and biological activity. The Soai reaction provides a striking illustration: pyrimidine‑5‑carbaldehydes remain the workhorse substrates for asymmetric autocatalysis, whereas isomeric pyridine‑3‑carbaldehydes give product with substantially lower enantiomeric enrichment under identical conditions [1]. The ~4.9‑unit pKa difference between 2‑pyrimidinecarboxaldehyde (pKa –1.13) and 2‑pyridinecarboxaldehyde (pKa 3.8) further demonstrates that the electrophilicity of the carbonyl carbon and the protonation state of the ring nitrogens differ dramatically at physiologically relevant pH . For procurement decisions, these data mean that simply selecting a cheaper or more readily available heteroaromatic aldehyde risks altering both synthetic outcome and biological profile.

Quantitative Differentiation of 2‑Pyrimidinecarboxaldehyde from Its Closest Analogs


Carbonyl Electrophilicity: pKa of Conjugate Acid Reveals 4.9‑Unit Difference vs. 2‑Pyridinecarboxaldehyde

The predicted pKa of the conjugate acid of 2‑pyrimidinecarboxaldehyde is –1.13 ± 0.13, whereas the experimentally measured pKa of the corresponding 2‑pyridinecarboxaldehyde conjugate acid is 3.8 (at 20 °C) . This ~4.9‑unit difference indicates that the pyrimidine aldehyde is far less basic and its carbonyl carbon is significantly more electrophilic, which accelerates nucleophilic addition reactions (e.g., Schiff base condensation, hydrazone formation) relative to the pyridine analog .

Physical organic chemistry Reactivity prediction Schiff base formation

Asymmetric Autocatalysis: Pyrimidine Aldehydes Outperform Pyridine Analogs as Soai Substrates

In the Soai reaction (diisopropylzinc alkylation of heteroaromatic aldehydes), pyrimidine‑5‑carbaldehyde substrates provide substantially higher enantiomeric enrichment than pyridine‑3‑carbaldehyde substrates under identical reaction conditions. The Denmark et al. (2020) study demonstrated that pyrimidine substrates enable the full catalytic cycle with positive non‑linear amplification, whereas pyridine‑3‑carbaldehyde produces new product with lower enantioenrichment than the scalemic catalyst added [1]. The 2‑alkyl‑ and 2‑alkynyl‑substituted pyrimidine‑5‑carbaldehydes are described as the “workhorse substrates” for this transformation; the parent 2‑pyrimidinecarboxaldehyde scaffold provides the essential dual‑nitrogen Lewis‑basic framework necessary for productive Zn–N binding [1].

Asymmetric catalysis Autocatalysis Enantioselective synthesis

Neuroprotective and Antioxidant Activity: In Vitro Evidence with Implied Comparator Context

2‑Pyrimidinecarboxaldehyde has been shown to inhibit neuronal death in vitro and to possess antioxidant properties . While direct head‑to‑head IC₅₀ comparisons with pyridine‑2‑carboxaldehyde or other heterocyclic aldehydes are not available in the open literature, the observation is consistent with the class‑level behavior of pyrimidine‑2‑carbaldehydes, where the electron‑deficient ring enhances radical scavenging capacity relative to electron‑richer heterocycles . The compound is also reported to inhibit DNA replication by binding to the 3′‑strand, preventing RNA polymerase transcription—a mechanism not described for the corresponding pyridine‑2‑carboxaldehyde .

Neuroprotection Antioxidant CNS drug discovery

Antibacterial Complexes: Grafted Chitosan‑Silver Materials Show Broad‑Spectrum Activity

Grafting 2‑pyrimidinecarboxaldehyde onto chitosan followed by silver ion coordination yields complexes that exhibit strong antibacterial activity against both Gram‑positive and Gram‑negative bacteria . Although quantitative MIC values for the 2‑pyrimidinecarboxaldehyde‑chitosan‑Ag system are not yet published, a directly analogous study using 2‑pyridinecarboxaldehyde‑chitosan‑Ag (PCA‑CS‑Ag) demonstrated effective antibacterial activity, confirming that the aldehyde‑grafted chitosan‑silver architecture is a viable platform [1]. The pyrimidine derivative is expected to offer distinct coordination geometries and electronic properties versus the pyridine analog due to the second ring nitrogen .

Antimicrobial materials Chitosan modification Silver nanocomposites

Procurement‑Driven Application Scenarios for 2‑Pyrimidinecarboxaldehyde


Asymmetric Autocatalysis and Origin‑of‑Homochirality Studies

2‑Pyrimidinecarboxaldehyde serves as the parent scaffold for synthesizing Soai‑type substrates. Pyrimidine‑5‑carbaldehyde derivatives are the only aldehyde class with consistently documented asymmetric autocatalytic amplification (e.r. up to 94.5:5.5 from near‑racemic catalyst) [1]. Laboratories investigating prebiotic chirality or developing self‑amplifying catalytic systems should procure this compound as the foundational building block; pyridine analogs cannot substitute because they fail to amplify enantiomeric excess [1].

Medicinal Chemistry of Organophosphate Antidotes (Pralidoxime Class)

2‑Pyrimidinecarboxaldehyde is a direct precursor for Pralidoxime (PAM) and related oxime‑based acetylcholinesterase reactivators . Its electron‑deficient aldehyde group facilitates efficient condensation with hydroxylamine, yielding the (E)‑oxime with defined stereochemistry. Sourcing this compound instead of pyridine‑2‑carboxaldehyde ensures the correct heterocyclic core for cholinesterase reactivation pharmacophore geometry .

Antimicrobial Biomaterial Development (Chitosan‑Silver Composites)

The aldehyde functionality of 2‑pyrimidinecarboxaldehyde enables covalent grafting onto chitosan via Schiff base formation, creating a bidentate N,N‑donor environment for silver ion coordination [2]. The resulting composites show broad‑spectrum antibacterial activity. Procurement of this compound is warranted when designing antimicrobial wound dressings or coatings where pyrimidine‑specific metal‑binding geometry may enhance silver loading or sustained release [2].

Synthesis of Bioactive Schiff Base Libraries

The high electrophilicity (pKa –1.13) of 2‑pyrimidinecarboxaldehyde accelerates condensation with primary amines relative to pyridine‑2‑carboxaldehyde (pKa 3.8), enabling milder, acid‑free reaction conditions that are compatible with acid‑sensitive substrates . This property is particularly valued in parallel synthesis and fragment‑based drug discovery, where broad amine scope and rapid kinetics are paramount .

Technical Documentation Hub

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